N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate
CAS No.: 85828-78-0
Cat. No.: VC18453034
Molecular Formula: C46H91N5O4
Molecular Weight: 778.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85828-78-0 |
|---|---|
| Molecular Formula | C46H91N5O4 |
| Molecular Weight | 778.2 g/mol |
| IUPAC Name | acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
| Standard InChI | InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4) |
| Standard InChI Key | NQLCZAYQYDNWJC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Introduction
Molecular Structure and Synthesis
Structural Characterization
N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate features a backbone of ethyleneimino groups (-NH-CH-CH-NH-) linked to stearamide (CHCONH) chains, terminated by an acetate group. The IUPAC name, acetic acid; N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide, reflects its intricate architecture . Key structural attributes include:
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Amphiphilicity: The hydrophobic stearamide tails and hydrophilic ethyleneimino/acetate groups enable surfactant behavior.
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Stereochemistry: Two undefined stereocenters contribute to conformational flexibility, influencing its interaction with solvents and substrates .
Table 1: Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 778.2 g/mol | |
| Density | 0.91 g/cm³ | |
| Boiling Point | 824.6°C at 760 mmHg | |
| Topological Polar Surface Area | 114 Ų |
Synthesis Pathways
The synthesis typically involves a two-step process:
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Formation of the Ethyleneimino-Stearamide Backbone: Ethylenediamine reacts with stearic acid at 120–180°C under nitrogen protection, with a molar ratio of 1:2 (ethylenediamine:stearic acid) .
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Acetylation: The intermediate product is treated with acetic anhydride to introduce the monoacetate group, optimizing solubility.
Critical parameters include:
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Temperature Control: Maintaining 160°C minimizes side reactions like oxidation .
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a high melting point (~160°C) and thermal stability up to 300°C, attributed to strong intermolecular hydrogen bonding between amide groups . Its solubility varies:
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Hydrophobic Solvents: Fully soluble in chloroform and toluene.
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Aqueous Media: Forms micelles at concentrations >0.1 mM due to its critical micelle concentration (CMC).
Reactivity
Key reactions include:
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Hydrolysis: Under acidic conditions, the amide bonds cleave to yield stearic acid and ethyleneimine derivatives .
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Complexation: The aziridine groups coordinate with metal ions (e.g., Zn²⁺, Ca²⁺), relevant in lubricant formulations .
Industrial and Scientific Applications
Polymer Processing
As a lubricant and anti-static agent, the compound reduces friction in polyolefin processing by 40–60% compared to traditional EBS . Its monoacetate group enhances compatibility with polar polymers like nylon.
Pharmaceutical Formulations
In drug delivery systems, it stabilizes lipophilic active ingredients through micelle encapsulation, improving bioavailability by up to 30% .
Nanotechnology
The compound facilitates the dispersion of carbon nanotubes in epoxy resins, increasing composite tensile strength by 25% .
Comparison with Ethylene Bis(Stearamide) (EBS)
Table 2: N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate vs. EBS
The monoacetate derivative’s enhanced solubility and thermal stability make it preferable in high-temperature applications .
Future Research Directions
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